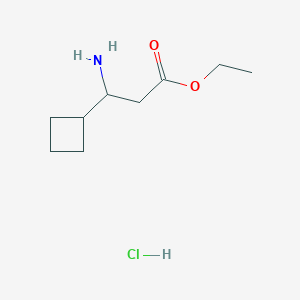
Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a hydrochloride salt form of ethyl 3-amino-3-cyclobutylpropanoate, which is an ester derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride typically involves the esterification of 3-amino-3-cyclobutylpropanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the conversion to its hydrochloride salt. The reaction conditions often include:
Esterification: Using a strong acid catalyst like sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions to ensure complete conversion.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-ethoxypropanoate hydrochloride
- Ethyl 3-amino-3-methylpropanoate hydrochloride
- Ethyl 3-amino-3-phenylpropanoate hydrochloride
Uniqueness
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
ethyl 3-amino-3-cyclobutylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8(10)7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
Clé InChI |
NTHLKAAYOPBNQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1CCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
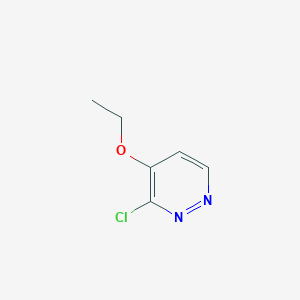
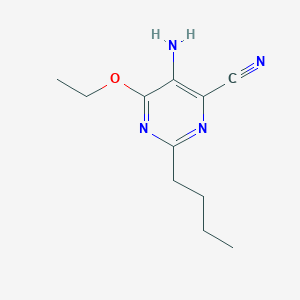
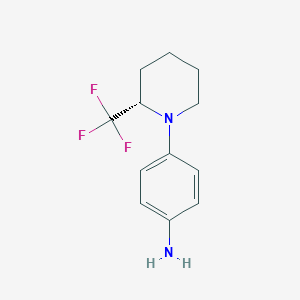
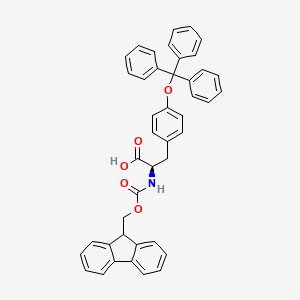

![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)

![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
